(E)-戊基 2-氰基-3-(1H-吲哚-3-基)丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

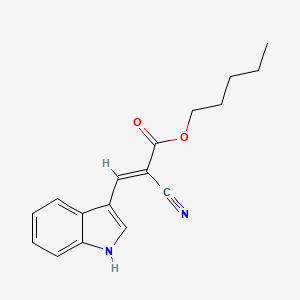

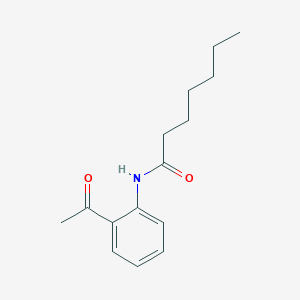

“(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is a chemical compound. It is an example of a cyanovinylheteroaromatic compound used for organic nonlinear optics . Its molecular formula is C14H12N2O2 .

Synthesis Analysis

The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), which is similar to the compound , was synthesized based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel-type condensation reaction with indole aldehyde . This resulted in both a viable synthesis and satisfactory yield .

Molecular Structure Analysis

The molecular weight of “(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is 240.26 . Further details about its molecular structure are not available in the search results.

Chemical Reactions Analysis

The synthesis of the similar compound ICMD-01 involved an amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This process resulted in a viable synthesis and satisfactory yield .

Physical And Chemical Properties Analysis

The compound “(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate” is a solid . It has a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at 2.5% .

科学研究应用

Anti-Inflammatory Drug Development

The compound has been studied for its potential as an anti-inflammatory drug . It was designed based on the structures of clinically relevant drugs like indomethacin and paracetamol through molecular hybridization . This compound showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) in noncytotoxic concentrations in vitro . In vivo, it reduced edema in CFA-induced paw edema tests, comparable to dexamethasone, without significant inhibition of PGE2, IL-1β, or TNFα .

Immunomodulatory Applications

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate has demonstrated immunomodulatory properties. In vitro assays with J774 macrophages showed that the compound could modulate the immune response, which is crucial for developing treatments for autoimmune diseases and allergies .

Organic Nonlinear Optics

This compound is an example of a cyanovinylheteroaromatic used in organic nonlinear optics . These materials are essential for creating optical switches and modulators, which have applications in telecommunications and information processing.

Enzyme Inhibition Studies

The compound’s structure allows it to be anchored at the enzymatic site of cyclooxygenases, which are key in the inflammatory process . This makes it a valuable tool for studying enzyme inhibition and could lead to the development of new anti-inflammatory agents.

Molecular Hybridization Strategy

The design and synthesis of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate serve as a model for the molecular hybridization strategy . This approach combines fragments of different clinically important drugs to create new compounds with potential therapeutic effects.

Pharmacological Property Assessment

The compound has been used to assess pharmacological properties such as immunomodulatory and anti-inflammatory activities in various in vitro and in vivo models . This helps in understanding the compound’s mechanism of action and therapeutic potential.

Synthesis and Yield Optimization

Its synthesis involves an amidation reaction followed by a Knoevenagel-type condensation reaction, providing a viable method with satisfactory yield . This is significant for the large-scale production of pharmaceuticals.

Candidate for Improved Gastrointestinal Safety Profile

Preliminary studies suggest that (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate could be a strong candidate for an anti-inflammatory drug with an improved gastrointestinal safety profile compared to conventional drugs . This is particularly important for patients who require long-term anti-inflammatory medication.

属性

IUPAC Name |

pentyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-3-6-9-21-17(20)13(11-18)10-14-12-19-16-8-5-4-7-15(14)16/h4-5,7-8,10,12,19H,2-3,6,9H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHHDLGZWJMEY-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)

![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)